

MAX-40279 Hemiadipate: A Technical Guide for Pediatric AML Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MAX-40279 hemiadipate	
Cat. No.:	B15574895	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a significant challenge in pediatric oncology, with a pressing need for novel therapeutic strategies that offer improved efficacy and reduced toxicity compared to conventional chemotherapy. MAX-40279 hemiadipate, a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), presents a promising targeted therapeutic approach. This technical guide provides an in-depth overview of MAX-40279, consolidating available preclinical data, outlining its mechanism of action, and offering detailed experimental protocols to facilitate further research into its potential application for pediatric AML. While clinical data in pediatric populations is not yet available, the molecular rationale for its use is strong, given the prevalence of FLT3 mutations in pediatric AML and the role of the FGFR pathway in resistance to FLT3 inhibitors.

Introduction to MAX-40279 Hemiadipate

MAX-40279 is a multi-kinase inhibitor developed by MaxiNovel Pharmaceuticals that has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of AML.[1][2] The drug is designed to address the clinical challenge of resistance to first-generation FLT3 inhibitors, a common issue in AML treatment.[3] By simultaneously targeting both FLT3 and FGFR, MAX-40279 aims to provide a more durable response in patients with FLT3-mutated AML.[1][3] Preclinical studies have demonstrated its potent



inhibition of both wild-type and mutated forms of FLT3, including the resistance mutation D835Y, as well as its ability to achieve high concentrations in the bone marrow.[3][4]

Mechanism of Action: Dual Inhibition of FLT3 and FGFR

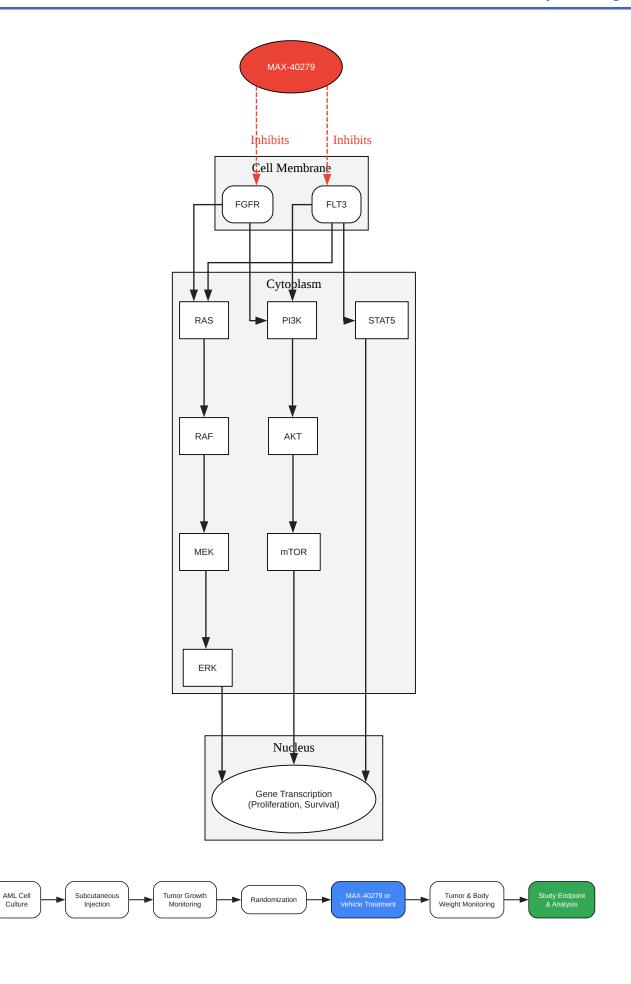
The therapeutic rationale for MAX-40279 lies in its dual targeting of two key signaling pathways implicated in AML pathogenesis and drug resistance.

FLT3 Signaling in AML: The FLT3 receptor tyrosine kinase is a critical regulator of hematopoietic stem and progenitor cell survival and proliferation.[5] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML, leading to constitutive activation of the receptor and downstream signaling cascades like PI3K/AKT and RAS/MAPK, which drive leukemic cell proliferation and survival.[6][7]

FGFR Signaling and Resistance: The FGF/FGFR signaling pathway has been identified as a key mechanism of resistance to FLT3 inhibitors.[3] Increased expression of FGF2 in the bone marrow microenvironment can reactivate downstream signaling pathways, allowing leukemic cells to evade the effects of FLT3 inhibition.[3] By inhibiting FGFR, MAX-40279 is designed to block this escape mechanism.[1][3]

Below is a diagram illustrating the signaling pathways targeted by MAX-40279.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [amlhub.com]
- 2. Drug receives orphan designation for AML | MDedge [ma1.mdedge.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MAX-40279 Hemiadipate: A Technical Guide for Pediatric AML Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574895#max-40279-hemiadipate-for-pediatric-aml-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com